REACTION_CXSMILES
|
CC(O[C:11]([C:13]1C=[CH:17][CH:16]=[C:15](S(O)(=O)=O)[C:14]=1[C:23]([OH:25])=[O:24])=[O:12])COC(C(C)=C)=O.C(OCCO)(=O)C(C)=C.C(C1(S(O)(=O)=O)CC(=O)OC1=O)C=C>>[CH2:15]([CH:14]1[CH2:13][C:11](=[O:12])[O:25][C:23]1=[O:24])[CH:16]=[CH2:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC(=O)C(=C)C)OC(=O)C1=C(C(=CC=C1)S(=O)(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
allyl-sulfo-succinic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(C(=O)OC(C1)=O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(=O)OC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |